molecular formula C20H20ClN3O3S B2651778 4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-70-8

4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2651778
CAS No.: 897479-70-8
M. Wt: 417.91
InChI Key: HJLMHTNMYTXJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and a dimethoxybenzoyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step procedures involving reactions such as nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .

Scientific Research Applications

Antimicrobial Activities

Research has highlighted the antimicrobial potential of benzothiazole derivatives. Studies by Patel et al. (2011) and Patel and Agravat (2007) demonstrate the synthesis of compounds including benzothiazoles and piperazines, which showed significant antimicrobial activities against various strains of bacteria and fungi. These compounds were synthesized using different anilines and evaluated for their biological efficacy, indicating their potential as antimicrobial agents (Patel et al., 2011); (Patel & Agravat, 2007).

Anti-Inflammatory and Analgesic Properties

A study by Abdelazeem et al. (2015) investigated benzothiazole derivatives as potential anti-inflammatory and analgesic agents. The research focused on the design and synthesis of bivalent benzoxazolone and benzothiazolone ligands. These compounds were evaluated for their in vitro anti-inflammatory activity, demonstrating significant inhibition of inducible nitric oxide synthase and nuclear factor kappa B, key targets in inflammation and pain management (Abdelazeem et al., 2015).

Anti-Cancer Potential

In the field of oncology, benzothiazole derivatives have shown promise as anti-cancer agents. Abdelgawad et al. (2013) synthesized a series of benzothiazoles and benzoxazoles, evaluating their antitumor activities against human breast cancer cell lines. They found that certain derivatives, particularly those with N-methyl piperazinyl substitution, exhibited potent inhibitory activity, indicating their potential in cancer treatment strategies (Abdelgawad et al., 2013).

Anticholinesterase Activity

Benzothiazole derivatives have also been explored for their anticholinesterase properties, which are relevant in the treatment of neurological disorders like Alzheimer's disease. Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, evaluating their ability to inhibit acetylcholinesterase. Some of these compounds demonstrated significant inhibitory effects, suggesting their potential as anticholinesterase agents (Mohsen et al., 2014).

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-13-6-7-14(16(12-13)27-2)19(25)23-8-10-24(11-9-23)20-22-18-15(21)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLMHTNMYTXJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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